molecular formula C4H3BrIN3 B6336611 3-Bromo-5-iodopyrazin-2-amine CAS No. 1449112-32-6

3-Bromo-5-iodopyrazin-2-amine

Cat. No.: B6336611
CAS No.: 1449112-32-6
M. Wt: 299.90 g/mol
InChI Key: GEJKBRAHGRAHJU-UHFFFAOYSA-N
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Description

3-Bromo-5-iodopyrazin-2-amine is a heterocyclic organic compound with the molecular formula C4H3BrIN3. It is characterized by the presence of both bromine and iodine atoms attached to a pyrazine ring, which is a six-membered ring containing two nitrogen atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-5-iodopyrazin-2-amine typically involves halogenation reactions. One common method is the sequential halogenation of pyrazin-2-amine. Initially, pyrazin-2-amine undergoes bromination using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst. The brominated intermediate is then subjected to iodination using iodine or an iodinating agent like potassium iodide (KI) under suitable conditions .

Industrial Production Methods: Industrial production of this compound may involve similar halogenation processes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 3-Bromo-5-iodopyrazin-2-amine can undergo various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can yield various aryl or alkyl-substituted pyrazine derivatives .

Scientific Research Applications

3-Bromo-5-iodopyrazin-2-amine has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of 3-Bromo-5-iodopyrazin-2-amine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of halogen atoms can influence the compound’s binding affinity and specificity towards these targets. The exact pathways involved would vary based on the specific biological context .

Comparison with Similar Compounds

Properties

IUPAC Name

3-bromo-5-iodopyrazin-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H3BrIN3/c5-3-4(7)8-1-2(6)9-3/h1H,(H2,7,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEJKBRAHGRAHJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=C(C(=N1)N)Br)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H3BrIN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30856133
Record name 3-Bromo-5-iodopyrazin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30856133
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

299.90 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1449112-32-6
Record name 3-Bromo-5-iodopyrazin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30856133
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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